2-Chloro-3-fluoro-4-formylpyridine

Description

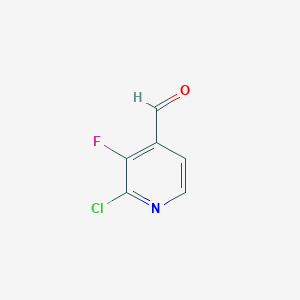

Chemical Structure and Properties 2-Chloro-3-fluoro-4-formylpyridine (CAS: 329794-28-7) is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol . Key physical properties include:

- Boiling point: 231.7±35.0 °C (predicted)

- Density: 1.424 g/mL at 25 °C

- Refractive index: $ n_{20}/D = 1.543 $

- Flash point: 108 °C .

The compound features a pyridine ring substituted with chlorine (C-2), fluorine (C-3), and a formyl group (C-4), making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its hydrate form (CAS: 1196156-07-6) is also commercially available, with a molecular weight of 177.56 g/mol .

Applications and Handling

2-Chloro-3-fluoro-4-formylpyridine is categorized under Boronic Acid, Fluorine series, and Pharmaceutical intermediates . It is harmful if swallowed or inhaled and causes severe eye irritation, necessitating precautions like gloves and eye protection during handling .

Properties

IUPAC Name |

2-chloro-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSUDYQQHLWWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376773 | |

| Record name | 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-28-7 | |

| Record name | 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-formylpyridine typically involves the halogenation and formylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-fluoropyridine with a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete formylation.

Industrial Production Methods: Industrial production of 2-Chloro-3-fluoro-4-formylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.

Types of Reactions:

Oxidation: 2-Chloro-3-fluoro-4-formylpyridine can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 2-Chloro-3-fluoro-4-pyridinecarboxylic acid.

Reduction: 2-Chloro-3-fluoro-4-hydroxypyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-fluoro-4-formylpyridine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-formylpyridine is largely dependent on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The formyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-Chloro-3-fluoro-4-formylpyridine with three closely related pyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|---|

| 2-Chloro-3-fluoro-4-formylpyridine | 329794-28-7 | C₆H₃ClFNO | 159.55 | Cl (C-2), F (C-3), CHO (C-4) | 231.7 ± 35.0 | 1.424 |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | 628692-22-8 | C₆H₂ClF₄N | 199.53 | Cl (C-2), F (C-3), CF₃ (C-4) | Not reported | Not reported |

| (2-Chloro-3-fluoropyridin-4-yl)methanol | 946127-54-4 | C₆H₅ClFNO | 161.56 | Cl (C-2), F (C-3), CH₂OH (C-4) | Not reported | Not reported |

| 2-Fluoro-3-chloro-4-(trifluoromethyl)pyridine | N/A | C₆H₂ClF₄N | 199.53 | F (C-2), Cl (C-3), CF₃ (C-4) | Not reported | Not reported |

Key Observations :

Substituent Effects :

- The formyl group (-CHO) in 2-Chloro-3-fluoro-4-formylpyridine enhances its reactivity in nucleophilic addition reactions compared to the trifluoromethyl (-CF₃) or hydroxymethyl (-CH₂OH) groups in analogues .

- The chloro-fluoro combination at C-2 and C-3 increases steric hindrance and electronic effects, influencing solubility and stability .

Thermal Stability: The predicted boiling point of 2-Chloro-3-fluoro-4-formylpyridine (231.7 °C) is higher than that of non-polar analogues like 2-Fluoro-3-chloro-4-(trifluoromethyl)pyridine, likely due to polar interactions from the formyl group .

Research Findings and Data

Spectroscopic Data

- IR Spectroscopy : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) confirm the formyl group in 2-Chloro-3-fluoro-4-formylpyridine, absent in analogues with -CF₃ or -CH₂OH .

- ¹H NMR: The aldehyde proton in 2-Chloro-3-fluoro-4-formylpyridine appears at δ 9.8–10.2 ppm, distinct from the -CH₂OH proton (δ 4.5–5.0 ppm) in its methanol analogue .

Biological Activity

2-Chloro-3-fluoro-4-formylpyridine (CAS Number: 329794-28-7) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by data tables and relevant research findings.

2-Chloro-3-fluoro-4-formylpyridine has the molecular formula C6H4ClFNO and a molecular weight of 161.55 g/mol. Its structure features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H4ClFNO |

| Molecular Weight | 161.55 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that 2-Chloro-3-fluoro-4-formylpyridine exhibits notable antimicrobial and anti-inflammatory properties. Its unique structure enhances its reactivity and pharmacological potential, making it a valuable candidate in medicinal chemistry.

Antimicrobial Properties

In vitro studies have demonstrated that 2-Chloro-3-fluoro-4-formylpyridine possesses significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This indicates a strong potential for therapeutic applications in treating bacterial infections.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent . Research findings indicate that it inhibits pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Research Findings : In animal models of inflammation, treatment with 2-Chloro-3-fluoro-4-formylpyridine resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in managing inflammatory diseases.

The biological activity of 2-Chloro-3-fluoro-4-formylpyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

- Cytokine Modulation : By influencing cytokine production, the compound can attenuate the inflammatory response.

Pharmacokinetics

Understanding the pharmacokinetics of 2-Chloro-3-fluoro-4-formylpyridine is crucial for evaluating its therapeutic potential:

- Absorption : Demonstrates good absorption characteristics when administered orally.

- Distribution : Widely distributed in tissues with a notable affinity for lipid-rich environments.

- Metabolism : Undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

- Excretion : Eliminated via both renal and fecal routes.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Chloro-3-fluoro-4-formylpyridine, a comparison with structurally similar compounds is informative:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-fluoropyridine | Lacks formyl group | Moderate antimicrobial activity |

| 2-Chloro-4-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Stronger anti-inflammatory effects |

| 3-Fluoro-4-(difluoromethyl)pyridine | Similar structure but different reactivity | Comparable antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.